2-[(2-Nitro-1-phenylethyl)thio]aniline
Description
Properties
CAS No. |
176261-33-9 |
|---|---|
Molecular Formula |
C14H14N2O2S |
Molecular Weight |
274.34 g/mol |
IUPAC Name |
2-(2-nitro-1-phenylethyl)sulfanylaniline |
InChI |
InChI=1S/C14H14N2O2S/c15-12-8-4-5-9-13(12)19-14(10-16(17)18)11-6-2-1-3-7-11/h1-9,14H,10,15H2 |
InChI Key |
DWNNEKXCXZHDQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2N |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Notes:
- *Predicted pKa for the target compound is estimated based on nitro group acidity trends.
- Dihedral angles in N-(2-nitrophenyl)thiophene-2-carboxamide indicate moderate planarity, influencing crystal packing and solubility .
Preparation Methods
Reaction Mechanism and Substrate Design
The synthesis begins with a chloro-nitro intermediate, such as 2-chloro-1-phenylethylnitrobenzene, where the chlorine atom at the benzylic position undergoes nucleophilic attack by a thiolate anion. The thiolate, generated in situ from 2-aminothiophenol and a base (e.g., potassium carbonate), facilitates the formation of the thioether bond. The nitro group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, promoting efficient substitution.
Thioether Formation via Alkylation of Thiols
Alternative routes employ alkylation of pre-formed thiols with nitro-containing alkyl halides. This method circumvents the need for halogenated nitro precursors, instead utilizing nitroalkyl bromides or iodides as electrophiles.
Substrate Preparation and Reactivity
Nitroalkyl halides, such as 2-nitro-1-phenylethyl bromide, are synthesized via nitration of styrene derivatives followed by bromination. The thiol component, 2-aminothiophenol, is prepared through reduction of corresponding disulfides or direct thiolation of aniline derivatives.
Reaction Parameters and Challenges
- Solvent Choice : Methanol or isopropanol is used to solubilize both reactants while minimizing side reactions like oxidation of the thiol to disulfide.
- Base Selection : Triethylamine or sodium hydride effectively deprotonates the thiol, generating the reactive thiolate ion.
- Side Reactions : Competing elimination (e.g., formation of nitroalkenes) is suppressed by maintaining reaction temperatures below 60°C.
A typical protocol involves dropwise addition of 2-nitro-1-phenylethyl bromide (1.0 equiv) to a stirred solution of 2-aminothiophenol (1.1 equiv) and triethylamine (1.5 equiv) in methanol at 0°C. After warming to room temperature and stirring for 24 hours, the product is extracted with dichloromethane and purified via silica gel chromatography, achieving yields of 55–62%.
Reductive Amination and Nitro Group Introduction
While less common, reductive amination offers a pathway to install the amine functionality post-thioether formation. This method is advantageous when nitro group stability under reaction conditions is a concern.
Sequential Functionalization
- Step 1 : Thioether formation between 2-mercaptoaniline and 2-nitro-1-phenylethanol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
- Step 2 : Oxidation of the alcohol to the nitro group using nitric acid or nitrogen dioxide gas.
This two-step approach avoids exposing the nitro group to harsh alkylation conditions, though overall yields are modest (40–50%) due to competing oxidation side reactions.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Chloro-1-phenylethylnitrobenzene | 68–75 | 90–95 | High regioselectivity; scalable | Requires halogenated precursors |
| Alkylation of Thiols | 2-Nitro-1-phenylethyl bromide | 55–62 | 85–90 | Avoids halogenated intermediates | Sensitive to elimination side reactions |
| Reductive Amination | 2-Mercaptoaniline | 40–50 | 80–85 | Nitro group introduced late-stage | Multi-step; moderate yields |
Mechanistic Insights and Side Reactions
Nitro Group Stability
The nitro group’s electron-withdrawing nature accelerates nucleophilic substitution but poses risks of reduction under reductive conditions. Catalytic hydrogenation or metal-mediated reductions must be avoided unless deliberately employed in late-stage modifications.
Competing Elimination Pathways
In alkylation routes, β-hydrogen elimination can generate nitroalkenes, particularly at elevated temperatures. This is mitigated by using bulky bases (e.g., potassium tert-butoxide) or low-temperature protocols.
Q & A
Q. What are the recommended synthetic routes for preparing 2-[(2-Nitro-1-phenylethyl)thio]aniline?
- Methodological Answer: The synthesis involves two key steps: (1) thioether formation between 2-mercaptoaniline and a nitro-substituted phenylethyl halide (e.g., 2-nitro-1-phenylethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C), and (2) nitro group retention or reduction , depending on the target intermediate. For example, hydrazine hydrate with Raney nickel can selectively reduce interfering nitro groups while preserving the thioether bond . Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can the compound be characterized using spectroscopic techniques?
- Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–7.8 ppm for aniline), thioether-linked CH₂ groups (δ 3.0–4.0 ppm), and nitro-group proximity shifts.
- FTIR : Confirm S-C (600–700 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₅N₂O₂S) .
Q. What are the solubility and stability profiles of this compound under different experimental conditions?
- Methodological Answer:
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Solubility tests should use UV-Vis spectroscopy at λmax ≈ 270 nm (aromatic π→π* transitions) .
- Stability : Degrades under prolonged light exposure; store in amber vials under inert gas (N₂/Ar) at –20°C. Monitor via TLC or HPLC for decomposition .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of thioether formation in this compound?
- Methodological Answer: The reaction likely proceeds via an SN2 mechanism , where the thiolate anion (from 2-mercaptoaniline) attacks the benzylic carbon of 2-nitro-1-phenylethyl bromide. Computational studies (DFT) can model transition states to confirm steric/electronic effects of the nitro group on reaction kinetics . Contrast with radical pathways (e.g., AIBN-initiated) for alternative selectivity .
Q. How do structural modifications influence the compound’s biological activity?
- Methodological Answer:
- SAR Studies : Replace the nitro group with halogens (Cl, F) or methyl groups to assess antimicrobial potency (e.g., against S. aureus via broth microdilution assays).
- Enzyme Inhibition : Test against cysteine proteases (e.g., cathepsin B) to evaluate thioether-mediated reversible binding. Compare with analogs from (e.g., methylthio vs. ethylthio derivatives) .
Q. How can contradictions in reported biological data for thioaniline derivatives be resolved?
- Methodological Answer:
- Assay Standardization : Control for variables like bacterial strain (ATCC vs. clinical isolates), solvent (DMSO concentration ≤1%), and incubation time.
- Purity Validation : Use HPLC-MS to rule out impurities (>95% purity threshold). Cross-reference with ’s activity table, where methylthio analogs showed lower activity than isopropylthio derivatives .
Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 enzymes, leveraging the nitro group’s electron-withdrawing effects.
- MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to assess binding free energies (MM/PBSA) .
Q. How can reaction conditions be optimized for gram-scale synthesis?
- Methodological Answer:
- Catalyst Screening : Test Pd/C vs. Raney nickel for nitro reduction efficiency.
- Solvent Optimization : Replace DMF with acetone to simplify post-reaction purification.
- Yield Monitoring : Use in-line FTIR to track reaction progression. achieved 36% yield in a scaled-up perfluoroalkylation reaction, suggesting similar protocols apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
